3-Oxetanemethanol, 3-(1-aminoethyl)-
CAS No.:
Cat. No.: VC17441198
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | [3-(1-aminoethyl)oxetan-3-yl]methanol |
| Standard InChI | InChI=1S/C6H13NO2/c1-5(7)6(2-8)3-9-4-6/h5,8H,2-4,7H2,1H3 |
| Standard InChI Key | SSPJPOFGKLHYJX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1(COC1)CO)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a four-membered oxetane ring with two substituents: a hydroxymethyl (-CH2OH) group and a 1-aminoethyl (-CH2CH2NH2) group at the 3-position. This structure confers both polarity (via the hydroxyl and amine groups) and ring strain (due to the oxetane), influencing reactivity and intermolecular interactions .
Physicochemical Properties
Table 1 compares key properties of 3-(1-aminoethyl)-3-oxetanemethanol with its methyl and ethyl analogs, inferred from experimental data of related compounds .
Table 1: Comparative Physicochemical Properties
The aminoethyl group enhances hydrophilicity, reducing Log P compared to alkyl-substituted analogs. Increased hydrogen-bonding capacity from the -NH2 group likely improves aqueous solubility.
Synthetic Pathways
Bromination Followed by Amination
A plausible route involves:
-
Bromination: Reacting 3-(hydroxymethyl)oxetane with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane to yield 3-(bromomethyl)oxetane .
-
Amination: Substituting the bromine atom with ethylamine via nucleophilic substitution. For example:
This method mirrors the synthesis of 3-bromomethyl-3-methyloxetane, which achieved 95% yield under mild conditions .
Direct Ring-Opening Functionalization
Oxetanes can undergo ring-opening reactions with amines. For instance, exposing 3-oxetanemethanol to ethylamine in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) may directly introduce the aminoethyl group.
Applications in Pharmaceutical and Material Science
Drug Discovery
The amine group enables conjugation with bioactive molecules, making 3-(1-aminoethyl)-3-oxetanemethanol a potential building block for:
-
Prodrugs: Facilitating controlled release via enzymatic cleavage.
-
Covalent Inhibitors: Targeting enzymes through Michael addition or Schiff base formation.
Polymer Chemistry
Hyperbranched polyethers derived from oxetanemethanol analogs exhibit tunable solubility and thermal stability . Incorporating an aminoethyl group could:
-
Enhance compatibility with polar substrates in coatings.
-
Enable post-polymerization modifications (e.g., grafting peptides or dyes).
Future Research Directions
-
Synthetic Optimization: Screening catalysts (e.g., zeolites) to improve amination efficiency.
-
Biocompatibility Studies: Assessing cytotoxicity and metabolic pathways.
-
Polymer Applications: Developing pH-responsive hydrogels for drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume